3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one
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Overview
Description
3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core, an indoline moiety, and a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoline-1-carbonyl chloride, which is then reacted with 1-(4-methylbenzyl)pyridin-2(1H)-one under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indoline and pyridinone moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(indoline-1-carbonyl)-1-benzylpyridin-2(1H)-one: Lacks the 4-methyl group on the benzyl moiety.
3-(indoline-1-carbonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one: Contains a chlorine atom instead of a methyl group on the benzyl moiety.
3-(indoline-1-carbonyl)-1-(4-methoxybenzyl)pyridin-2(1H)-one: Features a methoxy group on the benzyl moiety.
Uniqueness
3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-1-[(4-methylphenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-8-10-17(11-9-16)15-23-13-4-6-19(21(23)25)22(26)24-14-12-18-5-2-3-7-20(18)24/h2-11,13H,12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWYIZPTLWFTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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